Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate is a heterocyclic compound that features a furan ring, a cyano group, and an ester functional group. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the furan ring imparts unique chemical properties, making it a valuable building block in the synthesis of biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl cyanoacetate with furan-2-carbaldehyde in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds via a Knoevenagel condensation, followed by an esterification step to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as alcohols, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Furan derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial, antitumor, and tuberculostatic properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate involves its interaction with various molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the cyano and ester groups can form hydrogen bonds and electrostatic interactions with active sites. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-3-(thiophen-2-yl)prop-2-enoate: Similar structure with a thiophene ring instead of a furan ring.
Ethyl 2-cyano-3-(pyridin-4-yl)prop-2-enoate: Contains a pyridine ring instead of a furan ring.
Uniqueness
Ethyl 2-cyano-3-[(furan-2-yl)oxy]prop-2-enoate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it a versatile building block in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
89754-12-1 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(furan-2-yloxy)prop-2-enoate |
InChI |
InChI=1S/C10H9NO4/c1-2-13-10(12)8(6-11)7-15-9-4-3-5-14-9/h3-5,7H,2H2,1H3 |
InChI Key |
PIZIZZKWPHJPDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=COC1=CC=CO1)C#N |
Origin of Product |
United States |
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